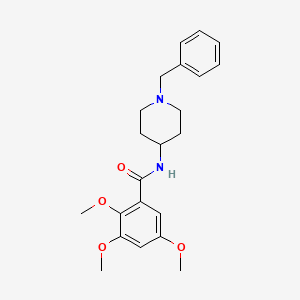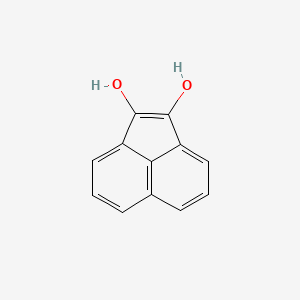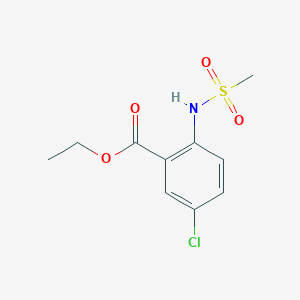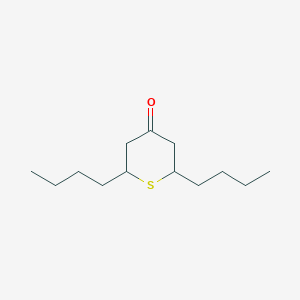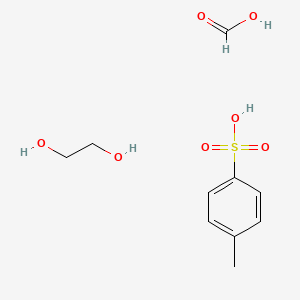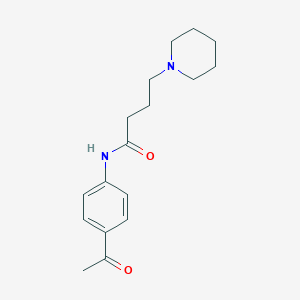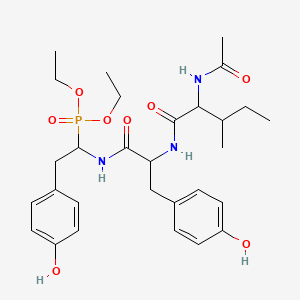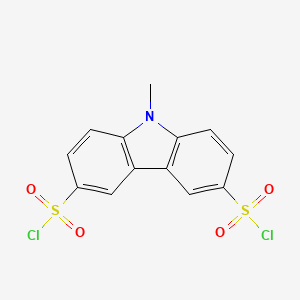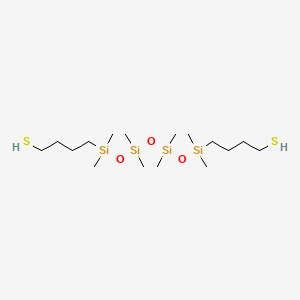
4,4'-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) is a complex organosilicon compound It features a tetrasiloxane backbone with octamethyl groups and two butane-1-thiol groups attached at the 1,7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) typically involves the reaction of 1,1,3,3,5,5,7,7-octamethyltetrasiloxane with butane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of advanced reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding silane derivatives.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating novel therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions and other electrophiles, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: A simpler compound with a similar siloxane backbone but without the thiol groups.
1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane: Contains chlorine atoms instead of thiol groups.
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar structural features.
Uniqueness
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) is unique due to the presence of both the siloxane backbone and the thiol groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require both siloxane and thiol functionalities.
Propiedades
Número CAS |
90067-82-6 |
|---|---|
Fórmula molecular |
C16H42O3S2Si4 |
Peso molecular |
459.0 g/mol |
Nombre IUPAC |
4-[[[[dimethyl(4-sulfanylbutyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butane-1-thiol |
InChI |
InChI=1S/C16H42O3S2Si4/c1-22(2,15-11-9-13-20)17-24(5,6)19-25(7,8)18-23(3,4)16-12-10-14-21/h20-21H,9-16H2,1-8H3 |
Clave InChI |
PBLOJIFQFHNLEN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCCS)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
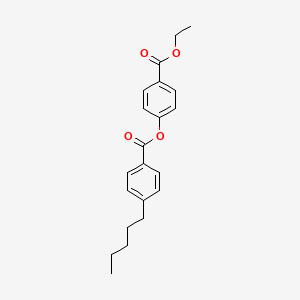
![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
